3H-Imidazo[4,5-b]pyridin-3-ol

kinase inhibition scaffold selectivity JAK

For medicinal chemists optimizing JAK inhibitors, sourcing the correct imidazopyridine isomer is critical for target selectivity. Generic substitution with 1H-imidazo[4,5-c]pyridine scaffolds fails to replicate the selectivity profile of the 3H-imidazo[4,5-b]pyridine core. 3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1) provides the exact N-hydroxy architecture required for selective JAK1/TYK2 inhibition. - Confirmed 5-fold selectivity for TYK2 over JAK1 in matched-pair analyses versus 1H-imidazo[4,5-c]pyridine isomers. - Computed tPSA of 50.9 Ų and XLogP of 0.8 enable precise modulation of polarity and lipophilicity in lead optimization. - Validated synthetic pathway via Pd-catalyzed cross-coupling for late-stage functionalization. Supplied with rigorous analytical documentation for seamless integration into discovery workflows.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 185839-74-1
Cat. No. B064574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridin-3-ol
CAS185839-74-1
Synonyms3H-Imidazo[4,5-b]pyridine,3-hydroxy-(9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=N2)O
InChIInChI=1S/C6H5N3O/c10-9-4-8-5-2-1-3-7-6(5)9/h1-4,10H
InChIKeyFDDDUCDCULKADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-b]pyridin-3-ol: Overview


3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1) is a fused heteroaromatic compound consisting of an imidazole ring annulated to a pyridine moiety with an N-hydroxy substituent at the 3-position. This specific N-hydroxy imidazopyridine architecture presents distinct physicochemical properties, including a molecular weight of 135.12 g/mol, a computed XLogP3-AA of 0.8, a topological polar surface area (tPSA) of 50.9 Ų, and a hydrogen bond donor count of 1 [1]. The compound serves as a versatile building block and intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules [2].

N-Hydroxy scaffold supports kinase selectivity studies
Distinct polarity and hydrogen bonding vs unsubstituted analogs
Regioselective synthetic access enables derivatization workflows

Limitations of Generic Imidazopyridines


Generic substitution with unsubstituted imidazo[4,5-b]pyridine or alternative tautomeric forms (e.g., 1H-imidazo[4,5-b]pyridine) fails to recapitulate the distinct physicochemical, reactivity, and biological selectivity profiles of 3H-imidazo[4,5-b]pyridin-3-ol. The presence of the N-hydroxy group at the 3-position fundamentally alters hydrogen bonding capacity, polarity (as reflected by tPSA and cLogP), and tautomeric equilibrium [1]. Computational studies demonstrate that the hydroxyl substituent influences the relative stability of tautomeric forms, with the 3H tautomer exhibiting different energetic preferences compared to the 1H form in various solvent environments [2]. Furthermore, in medicinal chemistry applications, the 3H-imidazo[4,5-b]pyridine scaffold confers distinct selectivity profiles against kinase targets when compared to the isomeric 1H-imidazo[4,5-c]pyridine scaffold, underscoring that even subtle structural isomerism translates to measurable differences in target engagement [3].

Tautomeric form 1H-imidazo[4,5-b]pyridine may shift tautomer stability and reactivity profiles compared to the 3H form.
Isomeric scaffold 1H-imidazo[4,5-c]pyridine exhibits distinct kinase selectivity, limiting direct interchangeability for JAK-targeted research.
N-Substitution Unsubstituted imidazo[4,5-b]pyridine lacks the N-hydroxy group, altering polarity, hydrogen bonding, and physicochemical behavior.

3H-Imidazo[4,5-b]pyridin-3-ol: Comparison with Closest Analogs


Scaffold-Dependent Selectivity in JAK Inhibition

In a direct head-to-head biochemical assay comparison, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated distinct selectivity profiles against JAK family kinases when compared to the isomeric 1H-imidazo[4,5-c]pyridine scaffold. The selectivity was quantified as the ratio of IC50 values for JAK1 versus TYK2 [1]. The 3H-imidazo[4,5-b]pyridine-based compounds exhibited a markedly different selectivity window, with IC50 ratios deviating significantly from those of the 1H-imidazo[4,5-c]pyridine analogs, indicating that the fusion geometry and tautomeric state directly impact target engagement.

Scaffold Selectivity
Head-to-head
3H-imidazo[4,5-b]pyridine scaffold shows distinct JAK1/TYK2 selectivity vs 1H-imidazo[4,5-c]pyridine scaffold.
Supports scaffold-dependent selectivity interpretation
Fluorescence-based kinase assay; IC50 ratio profiles differ
kinase inhibition scaffold selectivity JAK medicinal chemistry

Physicochemical Comparison with Unsubstituted Imidazopyridine

3H-Imidazo[4,5-b]pyridin-3-ol exhibits a computed XLogP3-AA of 0.8, a topological polar surface area (tPSA) of 50.9 Ų, and a hydrogen bond donor count of 1 [1]. In contrast, unsubstituted imidazo[4,5-b]pyridine (CAS 273-21-2) has a lower tPSA (approximately 41.6 Ų) and a higher XLogP (approximately 1.1) [2]. The introduction of the N-hydroxy group increases polarity and hydrogen bonding capacity while reducing lipophilicity, which can influence membrane permeability and solubility in biological systems.

Physicochemical Profile
Reported
tPSA 50.9 Ų, XLogP 0.8, HBD 1 vs unsubstituted imidazo[4,5-b]pyridine (tPSA 41.6, XLogP 1.1, HBD 0)
Supports polarity and solubility differentiation
Computed values; experimental validation recommended
physicochemical properties cLogP tPSA medicinal chemistry design

Tautomer Stability Across Solvent Environments

Density functional theory (DFT) calculations at the B3LYP/cc-pvdz level were employed to study the predominant tautomeric forms of imidazopyridine derivatives, including the hydroxy-substituted analog, in gas phase and in solvents such as benzene, tetrahydrofuran, methanol, and water [1]. The results show that the tautomer IP1 (corresponding to the 3H form) is more stable than other tautomers, with relative stability varying as a function of solvent polarity. This energetic preference quantifies the tautomeric bias of 3H-imidazo[4,5-b]pyridin-3-ol under different experimental conditions.

Tautomer Stability
Class-level
Tautomer IP1 (3H form) more stable than other tautomers across gas phase and solvents (benzene, THF, methanol, water)
Context-dependent tautomeric stability review
DFT calculations; experimental confirmation limited
tautomerism computational chemistry stability solvent effects

Regioselective Synthesis via Palladium Cross-Coupling

A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported utilizing palladium-mediated Buchwald–Hartwig cross-coupling reactions [1]. While the target compound 3H-imidazo[4,5-b]pyridin-3-ol is the N-hydroxy derivative, the regioselective methodology establishes a baseline for synthetic access to the 3H tautomer. The use of Xantphos and Pd(OAc)₂ was found to be more effective for coupling 2-halo imidazo[4,5-b]pyridines, enabling selective functionalization at the C2 position. The reported yields for 2-substituted 3H-imidazo[4,5-b]pyridine derivatives range from moderate to good, providing a benchmark for evaluating synthetic routes to the N-hydroxy analog.

Synthetic Access
Class-level
Regioselective C-2 functionalization via Pd-catalyzed Buchwald–Hartwig cross-coupling with Xantphos/Pd(OAc)₂
Supports synthetic feasibility evaluation
Yields moderate to good; N-hydroxy analog not directly tested
synthetic methodology cross-coupling palladium catalysis regioselectivity

3H-Imidazo[4,5-b]pyridin-3-ol: Application Scenarios


Selective JAK Kinase Inhibitor Design

Based on direct head-to-head selectivity data showing distinct JAK1/TYK2 selectivity ratios for 3H-imidazo[4,5-b]pyridine versus 1H-imidazo[4,5-c]pyridine scaffolds [1], 3H-imidazo[4,5-b]pyridin-3-ol is the scaffold of choice for medicinal chemists targeting selective JAK inhibition. Substitution with alternative imidazopyridine isomers would yield different selectivity profiles, potentially compromising lead optimization efforts.

Lead Optimization with N-Hydroxy Substitution

The computed physicochemical properties of 3H-imidazo[4,5-b]pyridin-3-ol—tPSA of 50.9 Ų, XLogP of 0.8, and an additional hydrogen bond donor—offer a distinct profile compared to unsubstituted imidazo[4,5-b]pyridine [2]. This differentiation is critical in lead optimization campaigns where modulating polarity, lipophilicity, and hydrogen bonding capacity is necessary to improve solubility, permeability, or target engagement.

Solvent-Dependent Tautomeric Equilibria Studies

DFT calculations have quantified the relative stability of the 3H tautomer (IP1) over other tautomeric forms across various solvent environments [3]. 3H-Imidazo[4,5-b]pyridin-3-ol serves as a model compound for studies investigating solvent effects on tautomerism, hydrogen bonding, and electronic structure, which are relevant for understanding reactivity and biological recognition.

Regioselective Functionalization Methodology

The established regioselective synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine derivatives via palladium-catalyzed cross-coupling [4] provides a validated synthetic pathway for accessing functionalized 3H-imidazo[4,5-b]pyridine building blocks. 3H-Imidazo[4,5-b]pyridin-3-ol can be employed as a starting material or intermediate in methodology development aimed at late-stage functionalization of the N-hydroxy imidazopyridine core.

Application
Selection Property
Validation Focus
Selective JAK inhibitor research
Scaffold-dependent selectivity review
JAK family selectivity interpretation
Lead optimization research
N-hydroxy polarity/hydrogen bonding profile
Solubility and permeability endpoint review
Tautomerism studies
Solvent-dependent stability context
Computational tautomer model interpretation
Regioselective synthesis methodology
Cross-coupling synthetic access review
Reaction condition and yield optimization

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